Ethyl methyl phenylphosphonate
Description
Ethyl methyl phenylphosphonate (EMP) is an organophosphorus compound with the general structure O-ethyl O-methyl phenylphosphonate (C₉H₁₃O₃P). EMP likely exists as a colorless to pale yellow liquid, soluble in organic solvents like ethers and alcohols but insoluble in water . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of metal-organic frameworks (MOFs), catalysts, and flame-retardant additives . Its ester groups (ethyl and methyl) enhance reactivity in hydrolysis and cross-coupling reactions compared to fully aryl-substituted phosphonates .
Properties
CAS No. |
61733-60-6 |
|---|---|
Molecular Formula |
C9H13O3P |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
[ethoxy(methoxy)phosphoryl]benzene |
InChI |
InChI=1S/C9H13O3P/c1-3-12-13(10,11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
YDEBUXIHAJWXQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methyl phenylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, the reaction of trimethyl phosphite with ethyl iodide can yield ethyl methyl phosphonate, which can then be further reacted with phenyl halides to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for efficiency and yield. Catalysts such as palladium or copper may be used to facilitate the reactions, and conditions such as temperature and pressure are carefully controlled to maximize production .
Chemical Reactions Analysis
Acidic Hydrolysis
Ethyl methyl phenylphosphonate undergoes hydrolysis in acidic conditions, typically involving concentrated hydrochloric acid (HCl). The reaction proceeds through an A<sub>Ac</sub>2 mechanism, where protonation of the ester oxygen increases the electrophilicity of the phosphorus atom, facilitating nucleophilic attack by water.
Key findings :
-
Reaction rate : Hydrolysis rates depend on ester substituents. For example, phenyl-substituted phosphonates hydrolyze faster than aliphatic analogs due to electron-withdrawing effects .
-
Conditions : Optimal hydrolysis occurs at 6–7 M HCl and elevated temperatures (80–100°C) .
-
Stepwise cleavage : The ethyl ester group (P-OEt) typically hydrolyzes faster than the methyl ester (P-OMe) under acidic conditions .
Table 1 : Hydrolysis rate constants for analogous phosphonate esters under acidic conditions
| R<sup>1</sup> | R<sup>2</sup> | k<sub>1</sub> (h<sup>−1</sup>) | k<sub>2</sub> (h<sup>−1</sup>) | Total time (h) |
|---|---|---|---|---|
| Et | Me | 0.86 | 0.16 | 17.5 |
| Me | H | 2.67 | 0.70 | 5.5 |
Basic Hydrolysis
Under alkaline conditions, hydrolysis follows an A<sub>Al</sub>1 mechanism, involving direct nucleophilic attack by hydroxide ions on the phosphorus center. This pathway is less common for aryl phosphonates but can occur under strong basic conditions .
Key findings :
-
Steric effects : Bulkier substituents (e.g., isopropyl) slow the reaction due to hindered access to the phosphorus atom .
-
Electron effects : Electron-withdrawing groups (e.g., phenyl) accelerate hydrolysis compared to electron-donating groups .
Transesterification and Ester Exchange
This compound can participate in transesterification reactions with orthoesters (e.g., triethyl orthoacetate) under controlled conditions. These reactions are temperature-dependent and enable selective modification of ester groups .
Mechanistic insights :
-
Intermediate formation : At 30°C, monoester intermediates form via a 1,1-diethoxyethyl ester intermediate .
-
Temperature effect : At higher temperatures (>60°C), diesterification dominates, yielding pyrophosphonate intermediates .
Table 2 : Conversion efficiency of esterification reactions using triethyl orthoacetate
| Donor | Product | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Triethyl orthoacetate | Monoester | 85 | 30 |
| Triethyl orthoacetate | Diester | 72 | 80 |
Nucleophilic Substitution
The phosphorus center in this compound is susceptible to nucleophilic attack by agents such as thiols or amines. These reactions are critical for synthesizing derivatives with modified biological or chemical properties .
Example reaction :
-
Thiol substitution : Reaction with ethanethiol replaces the methyl or ethyl ester group, forming a thioester derivative .
Stability and Degradation
This compound exhibits moderate stability in aqueous environments but degrades under prolonged exposure to UV light or strong acids/bases. Hydrolysis products include phenylphosphonic acid and corresponding alcohols .
Degradation pathway :
Scientific Research Applications
Ethyl methyl phenylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential use in drug development, especially for its role in inhibiting certain biological pathways.
Industry: Utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of ethyl methyl phenylphosphonate involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it can bind to the active site of enzymes such as phosphatases, preventing their normal function. This inhibition can disrupt various biological pathways, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare EMP with structurally related phosphonates, focusing on physicochemical properties, synthesis, and applications:
Table 1: Comparative Properties of Ethyl Methyl Phenylphosphonate and Analogues
Key Comparisons
Synthesis Methods EMP is likely synthesized via esterification of phenylphosphonic acid with ethanol and methanol, analogous to diethyl phenylphosphonate preparation . In contrast, calcium phenylphosphonate (CaPhP) is mechanochemically synthesized, forming layered structures with high thermal stability .
Reactivity
- EMP’s mixed ethyl/methyl ester groups confer higher hydrolytic reactivity than fully substituted diethyl or diphenyl phosphonates. For example, O-ethyl O-p-nitrophenyl phenylphosphonate undergoes stereospecific hydrolysis by liver microsomes, suggesting EMP may also participate in enzyme-mediated reactions .
- Diethyl phenylphosphonate, with bulkier ethyl groups, exhibits slower hydrolysis rates compared to EMP .
Structural and Functional Roles Layered Phosphonates (e.g., CaPhP): These materials exhibit hydrophobic interlayers (basal spacing ~15 Å) due to phenyl groups, making them ideal as nanofillers in polymers . EMP lacks such structural rigidity but may act as a precursor for layered metal phosphonates. Monoesters (e.g., Ethyl Hydrogen Phenylphosphonate): These compounds serve as intermediates in phosphorylation but are less stable than diesters like EMP .
Applications
- EMP vs. Diethyl Phenylphosphonate: Both are used in catalysis and polymer composites, but EMP’s smaller methyl group may enhance compatibility with polar matrices .
- EMP vs. O-Ethyl O-p-nitrophenyl Phenylphosphonate: The nitro-substituted analogue is a model substrate for studying enzymatic hydrolysis, whereas EMP’s applications focus on material science .
Contradictions and Limitations
- While diethyl phenylphosphonate is described as highly stable , calcium phenylphosphonate’s insolubility and layered structure suggest divergent stability mechanisms . EMP’s stability likely falls between these extremes.
- indicates that ethyl methylphosphonate (EMPA, a hydrolysis product of VX) forms silver salts on AgY zeolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
